REACTION_SMILES
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[CH2:13]([CH:14]=[CH2:15])[Br:16].[CH2:19]([O:20][C:21](=[O:22])[CH3:23])[CH3:24].[CH3:25][CH2:26][CH2:27][CH2:28][CH2:29][CH3:30].[Na+:18].[OH-:17].[SH:1][c:2]1[nH:3][c:4]2[c:5]([n:6]1)[cH:7][c:8]([CH3:12])[c:9]([CH3:11])[cH:10]2>>[S:1]([c:2]1[n:3][c:4]2[c:5]([nH:6]1)[cH:7][c:8]([CH3:12])[c:9]([CH3:11])[cH:10]2)[CH2:15][CH:14]=[CH2:13]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc2nc(S)[nH]c2cc1C
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Name
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Type
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product
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Smiles
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C=CCSc1nc2cc(C)c(C)cc2[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |